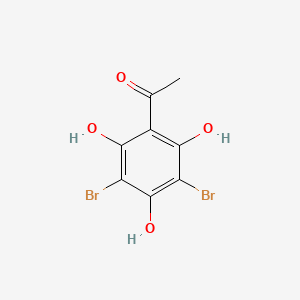
Acetophenone, 3',5'-dibromo-2',4',6'-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is a brominated derivative of acetophenone, characterized by the presence of three hydroxyl groups and two bromine atoms on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- typically involves the bromination of 2,4,6-trihydroxyacetophenone. The reaction is carried out using bromine in an organic solvent such as chloroform or acetic acid. The reaction conditions include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydroxyacetophenone: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3’,5’-Dibromo-2’-hydroxyacetophenone: Contains fewer hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
Acetophenone, 3’,5’-dibromo-2’,4’,6’-trihydroxy- is unique due to the combination of multiple hydroxyl groups and bromine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
63990-67-0 |
|---|---|
Fórmula molecular |
C8H6Br2O4 |
Peso molecular |
325.94 g/mol |
Nombre IUPAC |
1-(3,5-dibromo-2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O4/c1-2(11)3-6(12)4(9)8(14)5(10)7(3)13/h12-14H,1H3 |
Clave InChI |
LBLJLTFUJGPYID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C(=C1O)Br)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


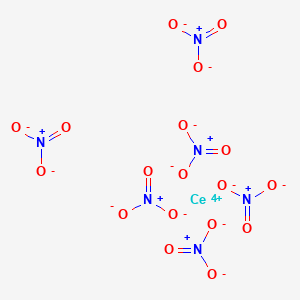
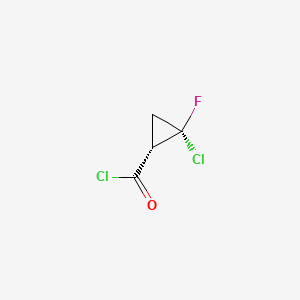
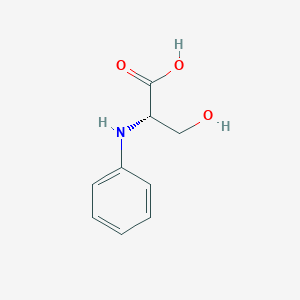
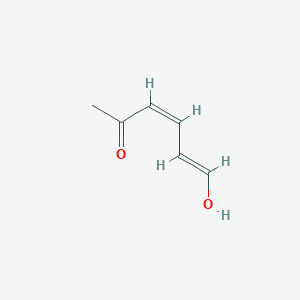
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
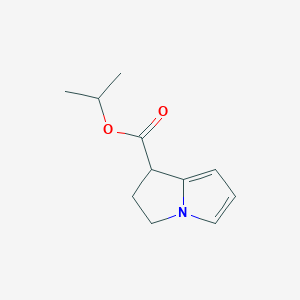
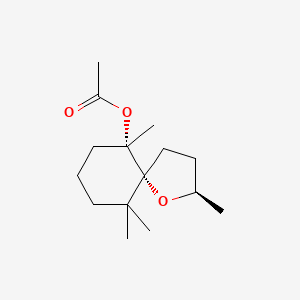


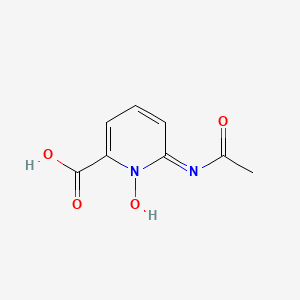
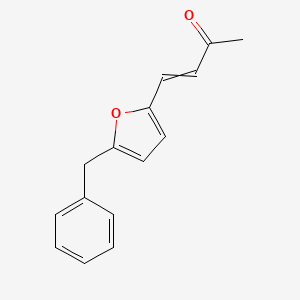

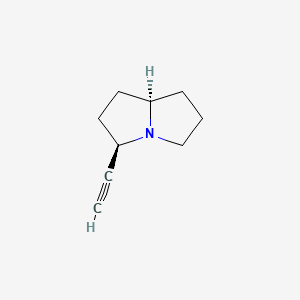
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
